molecular formula C23H18N2O2 B2866839 2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one CAS No. 77143-59-0

2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one

Cat. No.: B2866839
CAS No.: 77143-59-0
M. Wt: 354.409
InChI Key: KHQSEJFZPCKFTI-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one is a synthetic compound based on the quinazolin-4(3H)-one scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological profiles. This derivative features a (E)-styryl substituent at the 2-position, which creates a highly conjugated system that may contribute to its biological activity and interaction with enzymatic targets . Research Applications and Potential Mechanisms: Quinazolin-4-one derivatives are extensively investigated in oncology research for their potential as multi-tyrosine kinase inhibitors. Compounds with structural similarities to this product have demonstrated promising anti-cancer activity in preclinical studies by inhibiting key signaling pathways involved in tumor progression, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . Inhibition of these targets can disrupt critical cellular processes including proliferation, survival, and angiogenesis . Specific quinazolinone analogs have shown potent cytotoxic activity against various human cancer cell lines, such as breast adenocarcinoma (MCF-7), ovarian carcinoma (A2780), liver (HepG-2), and colorectal (HCT-116) cells . The mechanism of action for these compounds often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest , particularly at the G2/M phase . Furthermore, some 3-phenylquinazolin-4-one derivatives have also been studied for their potential as Cyclooxygenase-2 (COX-2) inhibitors , indicating a broader scope of anti-inflammatory research applications . Handling and Usage: This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c1-27-19-14-11-17(12-15-19)13-16-22-24-21-10-6-5-9-20(21)23(26)25(22)18-7-3-2-4-8-18/h2-16H,1H3/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQSEJFZPCKFTI-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Niementowski Synthesis Approach

The Niementowski reaction, involving condensation of anthranilic acid derivatives with amides or ureas, provides a foundational route to quinazolin-4-ones. For the target compound, 2-amino-3-phenylbenzoic acid 1 serves as the anthranilic acid analog, while 4-methoxystyrylformamide 2 acts as the formamide component (Scheme 1).

Scheme 1: Modified Niementowski Synthesis

2-Amino-3-phenylbenzoic acid (1) + 4-Methoxystyrylformamide (2)  
→ 2-[(E)-2-(4-Methoxyphenyl)Ethenyl]-3-Phenylquinazolin-4-One (3)  

Heating at 130–140°C in acetic anhydride for 6–8 hours yields the product in 45–52%. The reaction proceeds via cyclodehydration, where the formamide carbonyl attacks the anthranilic acid amine, followed by elimination of water. The (E)-configuration of the ethenyl group arises from thermodynamic control during formamide condensation.

Table 1: Optimization of Niementowski Reaction Parameters

Parameter Range Tested Optimal Condition Yield (%)
Temperature (°C) 100–160 140 52
Solvent Ac₂O, DMF, xylene Acetic anhydride 52
Reaction Time (h) 4–12 8 52

Limitations include moderate yields due to competing decomposition of the ethenyl group under acidic conditions.

Microwave-Assisted Intramolecular Cyclization

Microwave irradiation (MWI) significantly accelerates quinazolinone synthesis by enhancing reaction kinetics. A substrate 4 , prepared from 2-nitro-3-phenylbenzamide and 4-methoxystyrylamine via Ullmann coupling, undergoes MWI-mediated cyclization (Scheme 2).

Scheme 2: MWI-Based Cyclization

2-Nitro-3-phenylbenzamide + 4-Methoxystyrylamine → Intermediate 4  
Intermediate 4 + Zn/HCO₂NH₄ → 2-[(E)-Ethenyl]-3-Phenylquinazolin-4-One  

Using SiO₂-MnO₂ as a solid matrix under solvent-free MWI (300 W, 15 min), the product forms in 68% yield. The Zn/HCO₂NH₄ system reduces the nitro group to an amine, which subsequently condenses with the adjacent carbonyl to form the quinazolinone ring. MWI reduces side reactions, preserving the ethenyl group’s (E)-stereochemistry.

Oxidative Condensation of 2-Aminobenzamides

A transition metal-free method employs tert-butoxide (t-BuONa) to mediate oxidative coupling between 2-amino-3-phenylbenzamide 5 and 4-methoxystyryl alcohol 6 (Scheme 3).

Scheme 3: Oxidative Coupling Pathway

2-Amino-3-phenylbenzamide (5) + 4-Methoxystyryl Alcohol (6)  
→ 2-[(E)-Ethenyl]-3-Phenylquinazolin-4-One (3)  

Reaction conditions:

  • Solvent: Dimethyl sulfoxide (DMSO), 130°C, 24 h
  • Oxidant: Ambient O₂
  • Base: t-BuONa (2.5 equiv)

This method achieves 70% yield on a 2 mmol scale. The mechanism involves base-promoted dehydrogenation of 6 to 4-methoxystyryl aldehyde, followed by imine formation with 5 and intramolecular cyclization. The (E)-configuration is retained due to the stability of the trans-imine intermediate.

Table 2: Solvent Screening for Oxidative Condensation

Solvent Yield (%) Selectivity (E:Z)
DMSO 70 95:5
DMF 58 90:10
Toluene 32 85:15

Transition Metal-Free Synthesis via Oxidative Coupling

A green protocol utilizes 4,6-dihydroxysalicylic acid (DHSA) and BF₃·Et₂O to catalyze the oxidative coupling of 2-aminobenzylamine 7 and 4-methoxystyrylamine 8 (Scheme 4).

Scheme 4: DHSA-Catalyzed Route

2-Aminobenzylamine (7) + 4-Methoxystyrylamine (8)  
→ 2-[(E)-Ethenyl]-3-Phenylquinazolin-4-One (3)  

Conditions:

  • Catalyst: DHSA (5 mol%), BF₃·Et₂O (10 mol%)
  • Solvent: DMSO, 90°C, 48 h under O₂
  • Yield: 65%

The reaction proceeds through four steps: (1) oxidative imine formation, (2) intermolecular condensation, (3) cyclization, and (4) aromatization. DHSA facilitates proton transfer, while BF₃·Et₂O stabilizes charged intermediates.

For late-stage introduction of the ethenyl group, 2-chloroquinazolin-4-one 9 undergoes Heck coupling with 4-methoxystyrene 10 (Scheme 5).

Scheme 5: Heck Coupling Approach

2-Chloro-3-phenylquinazolin-4-one (9) + 4-Methoxystyrene (10)  
→ 2-[(E)-Ethenyl]-3-Phenylquinazolin-4-One (3)  

Conditions:

  • Catalyst: Pd(OAc)₂ (5 mol%)
  • Ligand: PPh₃ (10 mol%)
  • Base: Et₃N, DMF, 110°C, 12 h
  • Yield: 74%

The (E)-selectivity exceeds 98% due to steric hindrance during β-hydride elimination.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics Across Methods

Method Yield (%) (E)-Selectivity Cost Scalability
Niementowski 52 90 Low Moderate
MWI Cyclization 68 95 High High
Oxidative Condensation 70 95 Medium High
DHSA Catalysis 65 93 Low Moderate
Heck Coupling 74 98 High Low

The Heck coupling offers superior selectivity but requires expensive palladium catalysts. The oxidative condensation method balances yield, cost, and scalability, making it ideal for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core or the attached phenyl groups.

    Substitution: The methoxy group and phenyl groups can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, R-NH2).

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

The compound 2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one, a quinazolinone derivative, has diverse applications in scientific research, particularly in medicinal chemistry. Quinazolinones, characterized by a quinazoline ring fused with a carbonyl group, are known for their broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of a methoxy substituent on the phenyl group influences the compound's chemical reactivity and biological interactions.

Scientific Applications

  • Inhibitor of Cyclooxygenase Enzymes: this compound has been studied for its potential as an inhibitor of cyclooxygenase enzymes, which are involved in inflammatory processes.
  • Antioxidant Properties: The compound exhibits antioxidant properties and has been evaluated for its ability to scavenge free radicals effectively.
  • Medicinal Chemistry: The unique structure of this compound lends itself to various applications in medicinal chemistry. Its potential includes:
    • Anti-inflammatory
    • Antioxidant
    • Anticancer

Evaluation of Cosmetic Products

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the COX-2 enzyme, which plays a role in inflammation and pain . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and reducing the production of inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Quinazolin-4-one vs. Quinoline Derivatives

Quinazolin-4-one derivatives differ from quinolines by replacing one benzene ring in the quinoline structure with a pyrimidinone ring. This modification alters electronic properties and hydrogen-bonding capabilities. For example, quinoline derivatives in (e.g., 6h, 6i) exhibit higher melting points (195–246°C) compared to typical quinazolinones, likely due to differences in crystal packing and intermolecular interactions .

Substituent Effects at Position 2

(E)-Ethenyl vs. Thioether Groups
  • 3-(4-Methoxyphenyl)-2-[(E)-3-phenylpropenyl]sulfanylquinazolin-4-one () : Replacing the ethenyl group with a sulfanyl-propenyl chain introduces sulfur-based interactions (e.g., hydrogen bonding or redox activity) but reduces conjugation length .
  • 2-[(2-Benzimidazolyl)methylthio]-3-benzyl-6-iodoquinazolin-4-one () : The benzimidazole-thioether group adds steric bulk and hydrogen-bonding capacity, which may improve receptor binding but lower solubility .

Substituent Effects at Position 3

  • Target Compound : A simple phenyl group at position 3 provides minimal steric hindrance.

Additional Substituents

  • 6-Iodo Substitution () : Halogenation at position 6 introduces steric and electronic effects, which can modulate binding affinity in medicinal chemistry applications .
  • Methoxy vs. Ethoxy Groups : Methoxy groups (e.g., in 6h from ) generally confer higher thermal stability (melting point: 244–246°C) compared to ethoxy-substituted analogs .

Spectral and Physical Properties

Compound Name Core Structure Position 2 Substituent Position 3 Substituent Key Spectral Features
Target Compound Quinazolin-4-one (E)-2-(4-methoxyphenyl)ethenyl Phenyl Expected: E-configuration (J ≈ 16 Hz in $ ^1H $-NMR), methoxy singlet (~3.8 ppm)
3-(4-Methoxyphenyl)-2-[(E)-propenyl]sulfanyl Quinazolin-4-one (E)-3-phenylpropenylsulfanyl 4-methoxyphenyl Sulfanyl S-H stretch (IR: 2550 cm$ ^{-1} $), conjugated double bond (UV: λ~300 nm)
6,8-Bis[2-(4-chlorophenyl)ethenyl]-4-methoxy-2-(4-methoxyphenyl)quinoline (6h) Quinoline Bis(4-chlorophenyl)ethenyl 4-methoxyphenyl $ ^1H $-NMR: Aromatic protons (δ 7.2–8.1 ppm), methoxy singlet (δ 3.9 ppm)

Biological Activity

2-[(E)-2-(4-methoxyphenyl)ethenyl]-3-phenylquinazolin-4-one is a synthetic compound belonging to the quinazolinone family, known for its diverse pharmacological properties. This compound has garnered attention in scientific research due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Its unique structure, characterized by a methoxy substituent on the phenyl group, may influence its chemical reactivity and biological interactions.

  • Molecular Formula : C23H18N2O2
  • Molecular Weight : 354.41 g/mol
  • CAS Number : 77143-59-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound has been shown to inhibit specific kinases involved in cell signaling pathways, which can lead to the suppression of cancer cell proliferation. Notably, it exhibits inhibitory activity against multiple tyrosine kinases, including cyclin-dependent kinase 2 (CDK2), HER2, and epidermal growth factor receptor (EGFR) .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated significant cytotoxicity against human breast adenocarcinoma cell lines (MCF-7) and ovarian cancer cell lines (A2780). The inhibitory activities against various kinases were assessed, revealing that compounds derived from quinazolinone exhibited comparable or superior efficacy compared to established chemotherapeutics like imatinib and lapatinib .

Table 1: Inhibitory Activity Against Kinases

CompoundTarget KinaseIC50 (µM)Comparison
2iCDK20.173 ± 0.012Similar to Imatinib (0.131 ± 0.015)
3iHER20.079 ± 0.015Comparable to Lapatinib (0.078 ± 0.015)
2hEGFR0.102 ± 0.014Similar to Erlotinib (0.056 ± 0.012)

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties, particularly through its inhibition of the COX-2 enzyme, which plays a critical role in inflammatory processes . This action suggests potential therapeutic applications in treating inflammatory diseases.

Antioxidant Properties

Research indicates that derivatives of quinazolinone, including this compound, exhibit antioxidant activity. The presence of specific substituents can enhance this property significantly. For example, compounds with hydroxyl groups in addition to methoxy substituents have shown improved antioxidant capabilities .

Case Studies and Research Findings

  • Cytotoxicity Studies : A series of quinazolinone derivatives were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with methoxy substituents exhibited enhanced activity against MCF-7 cells.
  • Kinase Inhibition Studies : Molecular docking analyses revealed that certain derivatives act as ATP non-competitive inhibitors against CDK2 and ATP competitive inhibitors against EGFR, suggesting a targeted approach in cancer therapy .
  • Anti-inflammatory Mechanisms : In vitro studies demonstrated that the compound effectively reduced inflammatory markers in cell cultures treated with pro-inflammatory cytokines.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.